9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-12(2)9-26-18(27)16-17(23(4)20(26)28)22-19-24(10-13(3)11-25(16)19)15-7-5-14(21)6-8-15/h5-8,13H,1,9-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFJKMSYBJNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential biological activities. This article aims to explore its biological properties based on available research findings.
- Molecular Formula : C20H22BrN5O2
- Molecular Weight : 444.3 g/mol
- CAS Number : 876151-48-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its effects on cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or disrupting cell membrane integrity.
- Case Study : A study demonstrated that derivatives of this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as broth microdilution.
Cytotoxicity and Cell Proliferation
The impact of the compound on various cancer cell lines has also been evaluated.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line. This suggests a potential role in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The presence of the bromophenyl group is crucial for the biological activity of the compound. Substituents on the purine ring also significantly influence its efficacy.
Key Structural Features:
- The bromine atom enhances lipophilicity and may facilitate better membrane penetration.
- The dimethyl and methylallyl groups contribute to the overall stability and reactivity of the molecule.
Scientific Research Applications
Antidepressant and Anxiolytic Activity
Recent studies have indicated that derivatives of purine compounds can act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are crucial targets for treating mood disorders. The compound has been evaluated for its ability to interact with these receptors.
- Case Study : A series of related purine derivatives were synthesized and tested for their antidepressant-like effects in animal models. The results showed that certain analogs exhibited significant activity in behavioral tests such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM), suggesting potential therapeutic benefits in anxiety and depression treatment .
Anticancer Potential
There is growing interest in the anticancer properties of purine derivatives. The compound has been explored for its cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This suggests a potential role as a chemotherapeutic agent .
Antioxidant Properties
The antioxidant capabilities of purine derivatives are also noteworthy. The compound may exhibit protective effects against oxidative stress-related diseases.
- Mechanism : Research indicates that purine derivatives can scavenge free radicals and reduce oxidative damage to cells, which is beneficial in conditions such as hyperuricemia and gout .
Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Key Findings :
- Microwave Synthesis : highlights improved yields (65%) using solvent-free microwave methods, suggesting a viable route for the target compound .
- LogP Trends : The bromophenyl group increases LogP (~3.2 estimated) compared to fluorophenyl analogs (LogP ~2.8), aligning with enhanced lipophilicity .
- Low Yields : Pyrido[1,2-e]purine-diones () show lower yields (23%), possibly due to steric hindrance in pyridine fusion .
Table 3: Receptor Affinity and Enzyme Inhibition
SAR Analysis :
- Position 9 Halogens : Bromine’s electron-withdrawing effect may enhance π-stacking in receptor pockets compared to fluorine .
- Position 3 Flexibility : 2-Methylallyl’s unsaturated bond (target compound) could enable hydrophobic interactions absent in ethyl or benzyl derivatives .
- Core Rigidity : Saturated pyrimidine rings (pyrimido[2,1-f] core) likely improve PDE4B binding vs. pyrido[1,2-e] analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using Lewis acids (e.g., AlCl₃) as catalysts and ionic liquids (e.g., [Bmim]Cl) as solvents can enhance reaction efficiency . Temperature control (e.g., reflux at 80–100°C) and solvent choice (polar aprotic solvents like DMF or ethanol-water mixtures) are critical for minimizing side reactions. Monitoring reaction progress via TLC and optimizing reaction time (3–12 hours, depending on step) are recommended . Post-synthesis purification via column chromatography (EtOAc/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Q. What analytical techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : A combination of NMR (¹H/¹³C, DEPT-135), FT-IR (for functional groups like carbonyls), and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) can resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar bromophenyl derivatives . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. What initial biological screening approaches are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting kinase inhibition (e.g., EGFR or CDK2) or receptor binding (e.g., adenosine receptors) due to the compound’s purine core. Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or cell line genetic backgrounds. To address this:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Perform parallel studies using isogenic cell lines.
- Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
- Cross-reference with computational docking (AutoDock Vina) to predict binding affinities .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Systematically modify substituents (e.g., bromophenyl to fluorophenyl, methylallyl to propargyl) and evaluate changes in activity. Use parallel synthesis (e.g., Suzuki-Miyaura coupling for aryl variations ) to generate analogs. Test derivatives in enzyme inhibition assays and correlate results with steric/electronic parameters (Hammett σ values, LogP) using QSAR models (e.g., CoMFA) .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding stability in active sites. Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate electrostatic potential maps and identify nucleophilic/electrophilic regions. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What experimental designs are appropriate for assessing environmental stability and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Lab Studies : Hydrolytic stability (pH 2–12, 25–50°C), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301D assay).
- Field Studies : Soil/water microcosms spiked with the compound (1–10 ppm) and analyzed via LC-MS/MS for metabolites.
- Ecotoxicity : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour) tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
